molecular formula C15H13ClO4 B6405680 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261970-96-0

5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405680
CAS RN: 1261970-96-0
M. Wt: 292.71 g/mol
InChI Key: WQFCSMNQGIDBIZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid (5-Cl-3-DMPCA) is a chlorinated benzoic acid derivative with a molecular weight of 240.57 g/mol. It is widely used in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% has many scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-hydroxy-3-(3,4-dimethoxyphenyl)benzoic acid (5-OH-3-DMPCA). It has also been used as an intermediate in the synthesis of various compounds, including 5-chloro-3-(3,4-dimethoxyphenyl)-4-methylbenzoic acid (5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%-4-Me). In addition, it has been used as a starting material in the synthesis of various compounds, such as 5-chloro-3-(3,4-dimethoxyphenyl)-3-methylbenzoic acid (5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%-3-Me).

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids. In addition, it is believed to act as an inhibitor of enzymes involved in the synthesis of cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as enzymes involved in the synthesis of cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, it is a non-toxic compound, making it safe to use in experiments. However, there are some limitations to using 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not a very stable compound, making it difficult to store for long periods of time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for research on 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in the synthesis of various compounds. Additionally, further research could be done to explore the potential uses of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% as a drug or therapeutic agent. Finally, further research could be done to explore the potential uses of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Synthesis Methods

The synthesis of 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95% is achieved through a series of chemical reactions. The first step is the reaction of 3,4-dimethoxyphenyl acetic acid (DMPA) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. This reaction produces 3,4-dimethoxybenzyl chloride (DMBCl). The second step is the reaction of DMBCl with sodium hydroxide (NaOH) in the presence of a solvent such as dimethylformamide (DMF). This reaction produces 3,4-dimethoxybenzoic acid (DMBa). The third step is the reaction of DMBa with chlorine gas and a catalyst such as aluminum chloride (AlCl3). This reaction produces 5-Chloro-3-(3,4-dimethoxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-4-3-9(8-14(13)20-2)10-5-11(15(17)18)7-12(16)6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFCSMNQGIDBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690849
Record name 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-96-0
Record name 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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